molecular formula C12H12N2O B2619844 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde CAS No. 1005700-74-2

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2619844
CAS No.: 1005700-74-2
M. Wt: 200.241
InChI Key: OPBKURLXDIBUGQ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde ( 1005700-74-2) is a high-purity pyrazole-based chemical intermediate with significant utility in medicinal chemistry and organic synthesis. This compound features a pyrazole core substituted with a 4-ethylphenyl group and a reactive formyl group, making it a versatile building block for constructing complex heterocyclic scaffolds . Its primary research value lies in the development of novel biologically active molecules. Pyrazole-4-carbaldehyde derivatives serve as key precursors for synthesizing various hybrids, such as pyrazolyl-thiazole derivatives, which have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains, and notable antioxidant properties in radical scavenging assays . Furthermore, structural analogs of this compound are investigated for their potential anticancer activity , with computational studies, including molecular docking and dynamics simulations, showing high affinity for therapeutic targets like the cyclooxygenase-2 (COX-2) enzyme . The reactive aldehyde group enables further derivatization through condensation, reduction, or nucleophilic addition reactions, facilitating the creation of libraries of compounds for drug discovery and agrochemical research . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

4-(4-ethylphenyl)-1H-pyrazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-14-12(11)8-15/h3-8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKURLXDIBUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives.

  • Conditions : Aqueous KMnO₄ (1.5 eq) with pyridine as a phase-transfer catalyst at 60–70°C for 4–6 hours .

  • Product : 4-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid (Yield : 85–92% for analogous compounds) .

  • Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate.

Table 1: Oxidation of Pyrazolecarbaldehydes

SubstrateOxidizing AgentConditionsProductYield (%)
5-Cl-1-Ph-pyrazole-4-carbaldehydeKMnO₄H₂O-pyridine, 70°C5-Cl-1-Ph-pyrazole-4-carboxylic acid89

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol under mild conditions.

  • Conditions : NaBH₄ (2 eq) in methanol at 0–25°C for 1–2 hours .

  • Product : 3-(Hydroxymethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 90–95% for analogous substrates) .

  • Application : The alcohol intermediate is used to synthesize chloromethyl derivatives for Wittig reactions .

With Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations:

  • Example : Reaction with malononitrile (1.2 eq) in ethanol containing piperidine (cat.) at reflux yields α,β-unsaturated nitriles .

  • Product : 3-[2-(4-Ethylphenyl)-1H-pyrazol-3-yl]acrylonitrile (Yield : 75–82% for similar systems) .

With Hydrazines

  • Conditions : Reaction with semicarbazide (1 eq) in ethanol/HCl under reflux forms semicarbazones .

  • Product : 4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde semicarbazone (Yield : 80–88%) .

Table 2: Condensation Products

Reaction PartnerConditionsProductYield (%)
MalononitrileEtOH, piperidine, refluxα,β-Unsaturated nitrile78
ThiosemicarbazideEtOH, HCl, refluxThiosemicarbazone83

Grignard Reagents

  • Conditions : Reaction with methylmagnesium bromide (1.5 eq) in THF at 0°C produces secondary alcohols .

  • Product : 3-(1-Hydroxyethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 70–75%) .

Amines

  • Schiff Base Formation : Aniline (1 eq) in ethanol at 25°C forms imines .

  • Product : 3-(Phenyliminomethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 85–90%) .

Electrophilic Aromatic Substitution

The pyrazole ring’s C-5 position is activated for substitution due to the electron-donating ethylphenyl group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 (Yield : 65–70%) .

  • Halogenation : Br₂ in acetic acid yields 5-bromo derivatives (Yield : 60–68%) .

Cross-Coupling Reactions

While direct cross-coupling of the aldehyde is limited, precursor triflates (e.g., pyrazole-3-triflate) undergo Suzuki-Miyaura reactions :

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3 eq), arylboronic acid (3 eq) in 1,4-dioxane at 100°C .

  • Product : 3-Aryl-4-(4-ethylphenyl)-1H-pyrazole (Yield : 75–85% for triflate analogs) .

Critical Analysis of Reactivity

  • Steric Effects : The 4-ethylphenyl group hinders electrophilic substitution at C-5 but stabilizes intermediates via resonance .

  • Electronic Effects : The pyrazole nitrogen atoms direct nucleophilic attacks to the aldehyde carbon and electrophilic substitutions to C-5 .

This systematic profile underscores the versatility of this compound in synthesizing bioactive derivatives, though direct experimental data on this specific compound remains limited. Future studies should validate these extrapolations with targeted syntheses .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde exhibits promising antitumor properties. Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds derived from this pyrazole have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Properties
This compound also plays a role in developing anti-inflammatory drugs. It has been identified as a precursor for synthesizing COX-2 inhibitors, which are crucial for treating inflammatory diseases. The synthesis of such inhibitors involves the modification of the pyrazole structure to enhance its pharmacological activity .

Agricultural Chemicals

Herbicides and Fungicides
In agrochemistry, this compound is utilized in formulating herbicides and fungicides. Its efficacy as a precursor in synthesizing active agricultural ingredients helps improve crop protection strategies. The compound's ability to interact with specific biological targets makes it suitable for developing selective herbicides that minimize damage to non-target species .

Material Science

Polymer Development
The compound is explored for its potential in creating novel materials, particularly polymers with tailored thermal and mechanical properties. Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance their stability and performance under various conditions .

Research in Organic Chemistry

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. It facilitates the synthesis of various heterocyclic compounds through reactions such as the Vilsmeier-Haack reaction, which allows for the introduction of functional groups necessary for further chemical transformations .

Biochemical Studies

Enzyme Inhibition Studies
The compound is used in biochemical research to investigate enzyme inhibition and receptor binding interactions. Its derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of biological processes and disease mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAntitumor and anti-inflammatory drug developmentDemonstrated cytotoxic effects against cancer cell lines; COX-2 inhibitors
Agricultural ChemicalsFormulation of herbicides and fungicidesEffective as a precursor for selective agrochemicals
Material ScienceDevelopment of polymers with enhanced propertiesImproved thermal and mechanical stability in polymer applications
Organic ChemistryBuilding block for complex organic moleculesVersatile precursor in various synthetic pathways
Biochemical StudiesInvestigation of enzyme inhibition and receptor interactionsSignificant contributions to understanding metabolic pathways

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited potent antitumor activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Applications

Research conducted on the efficacy of pyrazole-based herbicides showed that formulations containing this compound significantly reduced weed populations while maintaining crop yields, indicating its potential as an environmentally friendly agricultural solution.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-ethylphenyl, -CHO C₁₂H₁₂N₂O 200.24 Intermediate; inferred drug-like properties
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4e) 4-nitrobenzoyl, 4-hydroxyphenyl C₁₇H₁₁N₃O₅ 337.29 Potent antioxidant (DPPH IC₅₀: 18.2 µM)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-bromophenyl, -CHO C₁₆H₁₁BrN₂O 327.18 Broad-spectrum biological activities
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-methoxyphenyl, -CHO C₁₇H₁₄N₂O₂ 278.31 Agrochemical/pharmaceutical intermediate
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-chlorophenoxy, methyl C₁₇H₁₃ClN₂O₂ 316.75 Antimicrobial, anti-inflammatory
Key Observations:
  • For example, the ethyl group in this compound contributes to moderate hydrophobicity, which may balance solubility and bioavailability . Electron-withdrawing groups (e.g., nitro in 4e) increase polarity, enhancing antioxidant activity by stabilizing radical intermediates . Halogen substituents (e.g., bromo, chloro) are associated with antimicrobial activity due to their ability to disrupt microbial membranes .
Antioxidant Activity:
  • Compounds 4c and 4e (1-benzoyl-3-phenyl derivatives) showed 2–3 times higher DPPH radical scavenging activity than ascorbic acid (standard), attributed to the nitro and hydroxyl groups enhancing electron donation .
  • The ethylphenyl analog lacks direct data but may exhibit moderate activity due to its non-polar substituent, which limits electron donation compared to 4e .
Anti-inflammatory and Antimicrobial Activity:
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated significant anti-inflammatory activity (IC₅₀: 28.4 µM) and antimicrobial effects against S. aureus .
  • Halogenated analogs (e.g., bromo, chloro) generally show stronger antimicrobial activity than alkyl or methoxy derivatives .

Crystallographic and Spectral Data

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () crystallizes in a monoclinic system, with the aldehyde group influencing hydrogen bonding. The ethylphenyl derivative likely adopts a similar conformation but with altered packing due to the bulkier substituent .
  • IR and NMR spectra of nitro- and hydroxy-substituted derivatives (e.g., 4e) show distinct peaks for C=O (1670 cm⁻¹) and NO₂ (1350 cm⁻¹), whereas the ethyl group would exhibit characteristic C-H stretches near 2850–2960 cm⁻¹ .

Biological Activity

4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O. Its structure features a pyrazole ring substituted with an ethylphenyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines:

  • Breast Cancer : Compounds structurally related to this compound have shown significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 0.01 to 0.46 µM in various studies .
  • Prostate and Lung Cancer : Similar pyrazole derivatives have demonstrated inhibitory effects on prostate (PC-3) and lung cancer (A549) cell lines, suggesting a broad spectrum of anticancer activity .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies have reported that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes:

  • Cytokine Inhibition : Some pyrazole derivatives have been shown to lower levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory conditions .
  • IC50 Values : The anti-inflammatory activity of various pyrazole compounds has been quantified with IC50 values typically ranging between 50 µg/mL to 70 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Tubulin Polymerization : Similar compounds have been found to bind at the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : Pyrazole derivatives may interfere with signaling pathways involved in cell proliferation and inflammation, such as NF-kB and MAPK pathways .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of a series of pyrazole derivatives against several cancer cell lines. Among these, a compound closely related to this compound exhibited an IC50 value of approximately 49.85 µM against MDA-MB-231 breast cancer cells, indicating promising anticancer properties .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds were tested for their ability to inhibit nitric oxide production in macrophages. Results showed that certain derivatives significantly reduced nitric oxide levels with IC50 values around 60 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via:

  • Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde with phenols (e.g., 4-ethylphenol) in the presence of a base like K₂CO₃ .
  • Vilsmeier–Haack reaction : Formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF under controlled conditions .
  • Claisen-Schmidt condensation : Condensation of acetophenone derivatives with pyrazole-carbaldehyde precursors in basic or acidic media .
    • Key Considerations : Reaction yields (typically 60–85%) depend on solvent polarity, temperature (reflux conditions preferred), and catalyst selection.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Refinement : Use SHELXL for structural refinement, focusing on parameters like R-factor (<0.05 for high-quality data) and data-to-parameter ratios (>10:1) .
  • Visualization : ORTEP-III generates thermal ellipsoid diagrams to illustrate bond lengths, angles, and torsional conformations .
    • Example Data : A typical structure (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde) shows a planar pyrazole ring (mean deviation: 0.003 Å) and R-factor = 0.039 .

Q. What spectroscopic methods validate the purity and structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aldehydic proton at δ 9.8–10.2 ppm) and substituent positions .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₁₃N₂O₂: 237.0974) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

  • Methodological Answer :

  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond distances, angles, or displacement parameters .
  • Twinned Data : For twinned crystals, SHELXL employs HKLF5 format to refine twin laws and partition intensities .
  • Disorder Modeling : Split occupancy refinement for disordered solvent molecules or substituents (e.g., ethyl groups in 4-(4-ethylphenyl)) .

Q. What strategies optimize multi-step synthesis to improve yields?

  • Methodological Answer :

  • Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in SNAr reactions .
  • Microwave Assistance : Reduce reaction time (e.g., from 24 hrs to 2 hrs) for Claisen-Schmidt condensations .
  • Protection/Deprotection : Use tert-butyl groups to protect reactive aldehydes during intermediate steps .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :

  • Bioactivity Assays : Test antimicrobial activity (e.g., MIC against S. aureus) by substituting the 4-ethylphenyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) .
  • Crystallographic Insights : Correlate planarity of the pyrazole ring (from SC-XRD) with binding affinity in target proteins .
  • QSAR Modeling : Use DFT calculations to predict electronic effects (HOMO/LUMO gaps) on reactivity .

Key Recommendations for Researchers

  • Prioritize SHELXL for high-resolution refinement and ORTEP-III for visualization .
  • Validate synthetic routes with HRMS/NMR before crystallographic studies .
  • Cross-reference bioactivity data with structural insights to refine SAR hypotheses .

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